Cas no 698387-41-6 (Ethyl Cyanoacetate-3-13C)

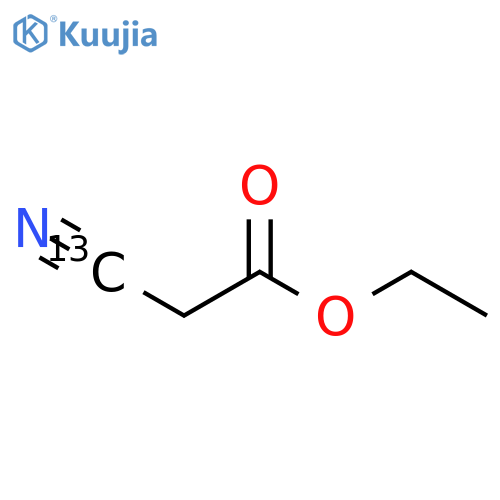

Ethyl Cyanoacetate-3-13C structure

商品名:Ethyl Cyanoacetate-3-13C

CAS番号:698387-41-6

MF:C5H7NO2

メガワット:114.107236146927

CID:974304

Ethyl Cyanoacetate-3-13C 化学的及び物理的性質

名前と識別子

-

- Ethyl Cyanoacetate-13C

- Ethyl Cyanoacetate-3-13C

- ethyl 2-(azanylidynemethyl)acetate

- (Ethoxycarbonyl)acetonitrile-13C

- 2-Cyano-acetic Acid Ethyl Ester-13C

- Cyanoacetic Acid Ethyl Ester-13C

- Cyanoacetic Ester-13C

- Ethyl 2-Cyanoacetate-13C

- Malonic Acid Ethyl Ester Nitrile-13C

-

計算された属性

- せいみつぶんしりょう: 114.05100

じっけんとくせい

- PSA: 50.09000

- LogP: 0.46318

Ethyl Cyanoacetate-3-13C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E905557-1g |

Ethyl Cyanoacetate-3-13C |

698387-41-6 | 1g |

$ 1541.00 | 2023-09-07 | ||

| TRC | E905557-100mg |

Ethyl Cyanoacetate-3-13C |

698387-41-6 | 100mg |

$ 195.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-497561-50 mg |

Ethyl Cyanoacetate-3-13C, |

698387-41-6 | 50mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-497561-50mg |

Ethyl Cyanoacetate-3-13C, |

698387-41-6 | 50mg |

¥2858.00 | 2023-09-05 |

Ethyl Cyanoacetate-3-13C 関連文献

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

698387-41-6 (Ethyl Cyanoacetate-3-13C) 関連製品

- 10258-54-5(2-methoxyethyl 2-cyanoacetate)

- 105-34-0(methyl 2-cyanoacetate)

- 215045-44-6(3-Methoxypropyl 2-cyanoacetate)

- 5459-58-5(butyl 2-cyanoacetate)

- 14447-15-5(Propyl Cyanoacetate)

- 105-56-6(ethyl 2-cyanoacetate)

- 13361-30-3(Isopropyl 2-Cyanoacetate)

- 13361-31-4(Isobutyl cyanoacetate)

- 32804-77-6(2-Ethoxyethyl cyanoacetate)

- 70776-23-7(2-Cyanoacetic anhydride)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量